molecular formula C13H15BrN4OS B6784498 N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Cat. No.: B6784498
M. Wt: 355.26 g/mol
InChI Key: MRZJTCWWKPAXPW-JAMMHHFISA-N
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Description

N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound known for its unique structure that incorporates a bromothiophene moiety and a tetrahydro-benzotriazole framework. This compound is often studied for its potential biological and chemical applications, ranging from medicinal chemistry to materials science.

Properties

IUPAC Name

N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4OS/c1-7(11-4-5-12(14)20-11)15-13(19)8-2-3-9-10(6-8)17-18-16-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,19)(H,16,17,18)/t7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZJTCWWKPAXPW-JAMMHHFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)NC(=O)C2CCC3=NNN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(S1)Br)NC(=O)C2CCC3=NNN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Industrial production would likely leverage automated batch processing for each step, ensuring control over reaction conditions to maximize yield and purity. Continuous flow chemistry might also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The bromothiophene moiety can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction can target the azole ring or the bromine substituent.

  • Substitution: Halogen substitution reactions, particularly with nucleophiles, are common.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

  • Reduction: Metal hydrides like lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or thiols under mild to moderate heating.

Major Products

  • Oxidation products: Sulfoxides, sulfones

  • Reduction products: Dehalogenated thiophene derivatives

  • Substitution products: Various nucleophile-substituted compounds

Scientific Research Applications

Chemistry

This compound serves as a precursor or intermediate in the synthesis of complex molecules due to its reactive bromine atom and the versatile benzotriazole ring.

Biology

Medicine

Explored for its potential anti-inflammatory and anti-cancer properties through its interaction with cellular pathways.

Industry

Used in the development of new materials, including polymers with specialized properties or as a ligand in catalysis.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism often involves interactions with proteins or enzymes, modifying their activity. It can affect signal transduction pathways or directly inhibit or activate enzymatic functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(5-chlorothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

  • N-[(1S)-1-(5-fluorothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide

Uniqueness

N-[(1S)-1-(5-bromothiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide stands out due to its bromine substituent, which provides unique reactivity and the potential for further functionalization that other halogenated analogs may not offer.

This compound is a fascinating subject for study across multiple fields, promising new insights and applications. Anything else you’d like to delve deeper into?

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